Decyl 2-(3,4-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate
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Overview
Description
Decyl 2-(3,4-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate is a chemical compound known for its unique structure and properties It is characterized by the presence of a decyl chain, a dichlorophenyl group, and a dioxoisoindolinecarboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Decyl 2-(3,4-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate typically involves the reaction of 3,4-dichloroaniline with phosgene to form an isocyanate derivative. This intermediate is then reacted with a decyl alcohol to yield the final product. The reaction conditions often require controlled temperatures and the presence of suitable solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize efficiency and minimize costs. The production process is designed to ensure consistent quality and compliance with safety and environmental regulations .
Chemical Reactions Analysis
Types of Reactions
Decyl 2-(3,4-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dichlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Decyl 2-(3,4-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Decyl 2-(3,4-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorophenyl isocyanate: This compound shares the dichlorophenyl group and is used as an intermediate in organic synthesis.
3,4-Dichlorophenyl-1,1-dimethylurea: Known for its herbicidal properties, this compound also contains the dichlorophenyl group.
Uniqueness
Decyl 2-(3,4-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate is unique due to its combination of a decyl chain and a dioxoisoindolinecarboxylate moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C25H27Cl2NO4 |
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Molecular Weight |
476.4g/mol |
IUPAC Name |
decyl 2-(3,4-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C25H27Cl2NO4/c1-2-3-4-5-6-7-8-9-14-32-25(31)17-10-12-19-20(15-17)24(30)28(23(19)29)18-11-13-21(26)22(27)16-18/h10-13,15-16H,2-9,14H2,1H3 |
InChI Key |
VDPMKBZVLIOEBZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
CCCCCCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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